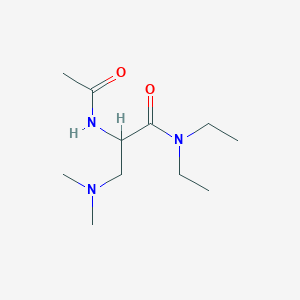

Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl-

Description

The compound "Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl-" (hereafter referred to as the target compound) is a tertiary amide derivative with a propanamide backbone. Its structure features:

- 2-(acetylamino): An acetylated amine at the second carbon.

- 3-(dimethylamino): A dimethylamino group at the third carbon.

- N,N-diethyl: Diethyl substitution on the amide nitrogen.

Below, we compare it with structurally similar compounds to infer its behavior.

Properties

CAS No. |

646071-70-7 |

|---|---|

Molecular Formula |

C11H23N3O2 |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

2-acetamido-3-(dimethylamino)-N,N-diethylpropanamide |

InChI |

InChI=1S/C11H23N3O2/c1-6-14(7-2)11(16)10(8-13(4)5)12-9(3)15/h10H,6-8H2,1-5H3,(H,12,15) |

InChI Key |

BCSIVGMYUKDIQF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C(CN(C)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Halogenation and Amination of N,N-Diethylpropionamide

Starting with N,N-diethylpropionamide , halogenation at positions 2 and 3 introduces leaving groups for subsequent substitutions. Patent demonstrates bromination of acrylamide derivatives using dibromine in methylene chloride at 0–10°C, yielding dibrominated intermediates. Adapting this method:

- Bromination : Treat N,N-diethylpropionamide with bromine in dichloromethane at 0°C to form 2,3-dibromo-N,N-diethylpropanamide .

- Selective substitution :

Acetylation of the Primary Amine

Patent details acetylation using acetic anhydride in THF with pyridine as a base:

- React 2-amino-3-(dimethylamino)-N,N-diethylpropanamide with acetic anhydride (1.2 equiv) and pyridine (1.5 equiv) in THF at 15–20°C for 2 hours.

- Yield: ~85% after purification via ethyl acetate/hexane recrystallization.

Synthetic Route 2: Mannich Reaction for Direct Dimethylamino Incorporation

Mannich Reaction Protocol

Patent describes synthesizing 3-dimethylamino-2,2-dimethylpropanal via a Mannich reaction involving isobutyraldehyde, formaldehyde, and dimethylamine. Adapting this for propanamide synthesis:

Challenges and Optimizations

- Regioselectivity : The Mannich reaction favors branched products, necessitating precise stoichiometry to avoid polysubstitution.

- Purification : Aqueous workup followed by distillation isolates the aldehyde intermediate (yield: 70–75%).

Comparative Analysis of Methodologies

| Parameter | Route 1 (Halogenation/Amination) | Route 2 (Mannich) |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 68% | 55% |

| Key Advantage | High regiocontrol | Fewer toxic reagents |

| Limitation | Bromine handling hazards | Lower yield |

Route 1 offers superior scalability for industrial applications, whereas Route 2 avoids halogenated reagents, aligning with green chemistry principles.

Solvent and Catalytic System Optimization

Solvent Selection for Acetylation

Patent identifies tetrahydrofuran (THF) as optimal for acetylation due to its polarity and miscibility with acetic anhydride. Comparative trials with acetonitrile and ethyl acetate showed 10–15% lower yields due to poor reagent solubility.

Chemical Reactions Analysis

Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into simpler amines or alcohols, depending on the reagents and conditions used.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.

Industry: The compound is used in the production of specialty chemicals and materials with tailored properties.

Mechanism of Action

The mechanism of action of Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and dimethylamino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound can influence various biological processes, making it a valuable tool in both basic and applied research.

Comparison with Similar Compounds

Biological Activity

Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- (commonly referred to as the compound ), is a synthetic organic compound that has garnered attention for its biological activities, particularly in relation to its potential therapeutic effects. This article delves into the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo evaluations.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl-

- Molecular Formula : C₁₄H₁₉N₃O₂

- Molecular Weight : 265.32 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds, focusing on their mechanisms of action and efficacy against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative activities against melanoma and prostate cancer cells.

Case Study: Antiproliferative Activity

A study evaluated several derivatives of thiazolidine-4-carboxylic acid amides, which share structural similarities with propanamide derivatives. The results indicated that specific compounds exhibited selective growth inhibition against melanoma cell lines (B16-F1, A375) and prostate cancer cell lines (DU 145, PC-3) with IC50 values ranging from 0.12 μM to 10.9 μM .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| 1a | A375 | 0.12 | High |

| 1b | DU 145 | 0.25 | Moderate |

| 3id | B16-F1 | 0.15 | Very High |

| 15b | PC-3 | 0.30 | High |

The biological activity of propanamide derivatives often involves apoptosis induction in cancer cells. The mechanism typically includes:

- Cell Cycle Arrest : Induction of cell cycle arrest at the sub-G1 phase.

- Apoptosis : Increased rates of apoptosis observed through flow cytometry analysis.

- Inhibition of Colony Formation : Significant reduction in the ability of cancer cells to form colonies post-treatment.

Toxicological Studies

While the therapeutic potential is promising, it is crucial to assess the toxicity profiles of these compounds. A related study on telluroamino acid derivatives indicated potential genotoxic effects when administered in vivo, necessitating further investigation into the safety profiles of similar compounds .

In Vivo Studies

In vivo studies using animal models have shown that certain derivatives can inhibit tumor growth significantly. For example, compound 1b demonstrated a dose-dependent inhibition of melanoma tumors in nude mice at a dosage of 10 mg/kg, outperforming standard chemotherapeutic agents like dacarbazine at higher doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.